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molecular formula C8H11N B130917 4-Methylbenzylamine CAS No. 104-84-7

4-Methylbenzylamine

Cat. No. B130917
M. Wt: 121.18 g/mol
InChI Key: HMTSWYPNXFHGEP-UHFFFAOYSA-N
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Patent
US05741928

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,4-bis(aminomethyl)cyclohexane was 95.9 mol % and as other products 3.4 mol % of 4-aminomethyl-1-methylcyclohexane, 0.3 mol % of 4-methyl-benzylamine and 0.2 mol % of paraxylene were obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9]N)[CH2:5][CH2:4]1>C1(C)C=CC(C)=CC=1>[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH3:9])[CH2:5][CH2:4]1.[CH3:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][NH2:1])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=C(C=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1CCC(CC1)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As a result of analysis by gaschromatography, it

Outcomes

Product
Name
Type
product
Smiles
NCC1CCC(CC1)C
Name
Type
product
Smiles
CC1=CC=C(CN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05741928

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,4-bis(aminomethyl)cyclohexane was 95.9 mol % and as other products 3.4 mol % of 4-aminomethyl-1-methylcyclohexane, 0.3 mol % of 4-methyl-benzylamine and 0.2 mol % of paraxylene were obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9]N)[CH2:5][CH2:4]1>C1(C)C=CC(C)=CC=1>[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH3:9])[CH2:5][CH2:4]1.[CH3:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][NH2:1])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=C(C=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1CCC(CC1)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As a result of analysis by gaschromatography, it

Outcomes

Product
Name
Type
product
Smiles
NCC1CCC(CC1)C
Name
Type
product
Smiles
CC1=CC=C(CN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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